![molecular formula C13H15ClN2O3S B5845419 2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5845419.png)
2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoic acid core substituted with a chloro group and a thioamide linkage, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or reduced to amines.
Hydrolysis: The amide and thioamide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-aminobenzoic acid: A precursor in the synthesis of the target compound.
2-chloro-5-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of the thioamide linkage.
2-chloro-5-(ethylamino)benzoic acid: Contains an ethylamino group instead of the thioamide linkage.
Uniqueness
2-chloro-5-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid is unique due to its combination of a chloro group, a thioamide linkage, and a benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application.
Properties
IUPAC Name |
2-chloro-5-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)11(19)16-12(20)15-7-4-5-9(14)8(6-7)10(17)18/h4-6H,1-3H3,(H,17,18)(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHKCUZAPQAPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
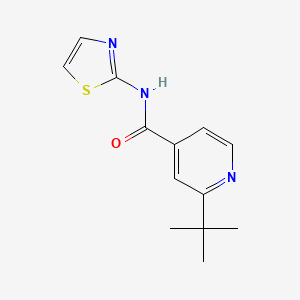

![N-benzyl-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5845370.png)
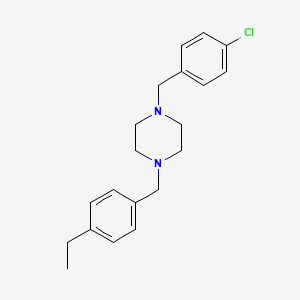
![N-[2-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5845380.png)
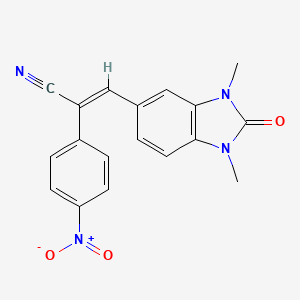
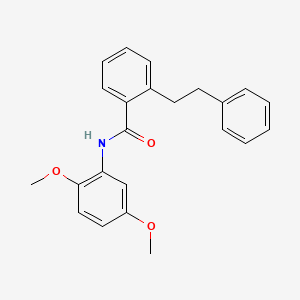
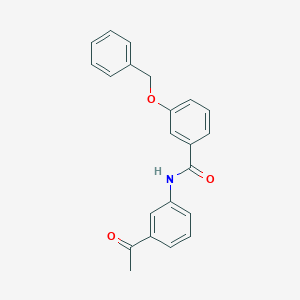
methyl]thiourea](/img/structure/B5845401.png)
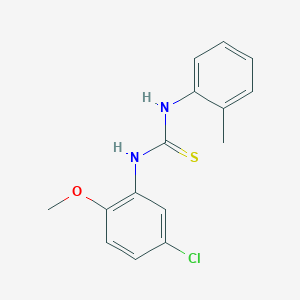
![1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5845423.png)
![{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5845427.png)
![1-Benzyl-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5845428.png)
![N-[(6-chloro-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B5845432.png)
